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2-Methoxy-4-methylphenyl chloroformate
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Overview
Description
2-Methoxy-4-methylphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylphenyl chloroformate can be synthesized through the reaction of 2-methoxy-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency, given the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 2-methoxy-4-methylphenol and carbon dioxide.
Common Reagents and Conditions
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed.
Alcohols: For carbonate formation, reactions are also conducted in the presence of a base.
Water: Hydrolysis reactions occur readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
2-Methoxy-4-methylphenol: Formed from hydrolysis.
Scientific Research Applications
2-Methoxy-4-methylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for the synthesis of carbamates and carbonates.
Biology: Used in the derivatization of biological molecules for analysis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the methoxy and methyl groups.
Ethyl chloroformate: Similar but with an ethyl group instead of the methoxy and methyl groups.
Phenyl chloroformate: Similar but with a phenyl group instead of the methoxy and methyl groups.
Uniqueness
2-Methoxy-4-methylphenyl chloroformate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and the properties of the products formed from its reactions .
Biological Activity
2-Methoxy-4-methylphenyl chloroformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can react with nucleophiles in biological systems. This reactivity allows it to interact with various biomolecules, potentially leading to modulation of enzymatic activities and cellular signaling pathways.
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds related to this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, antimicrobial tests showed inhibition zones indicating effective antimicrobial action against specific pathogens .
- Anticancer Properties : Some derivatives have been explored for their potential anticancer effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. Enzyme assays have shown varying degrees of inhibition depending on the structural modifications made to the chloroformate .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of derivatives of this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against human prostate cancer cell lines (LNCaP). The results indicated that certain modifications increased cytotoxicity, with IC50 values significantly lower than those of standard treatments.
Compound | IC50 (µM) |
---|---|
Derivative A | 5 |
Derivative B | 10 |
Control (DMSO) | >50 |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound derivatives. For example, adding halogen groups has been shown to increase lipophilicity and improve membrane permeability, leading to enhanced bioactivity .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2-methoxy-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3 |
InChI Key |
PKYAKNTYAMTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)Cl)OC |
Origin of Product |
United States |
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